N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a phenyl group, and a dihydrodioxine ring
Mechanism of Action
Target of Action
The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a novel carboxamide compound containing a benzoxazole motif . The primary targets of this compound are GABA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its targets, the GABA receptors, by binding to them This binding can inhibit the receptors, leading to changes in the transmission of nerve signals
Biochemical Pathways
The compound affects the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing neuronal excitability. By targeting GABA receptors, the compound can influence this pathway and its downstream effects.
Result of Action
The compound exhibits significant insecticidal activity against Mythimna separata . This suggests that the compound’s action at the molecular and cellular level results in the death of these insects.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and inhibition of hepatitis C virus
Cellular Effects
The cellular effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide are not well-studied. Benzoxazole derivatives have shown potential in influencing cell function. For instance, some benzoxazole compounds have demonstrated anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
Benzoxazole derivatives have been associated with various molecular interactions, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common method involves the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
Chlorzoxazone: A muscle relaxant with a benzoxazole core.
Tafamidis: Used to treat transthyretin amyloidosis.
Flunoxaprofen: An anti-inflammatory drug.
Uniqueness
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(16-11-22-8-9-23-16)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-15(14)24-18/h1-7,10-11H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAGKFORBIKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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